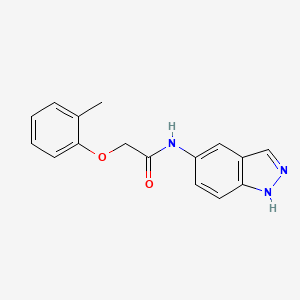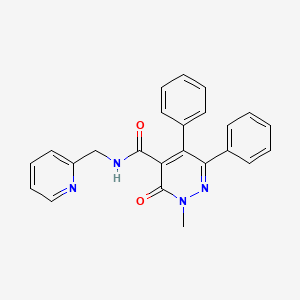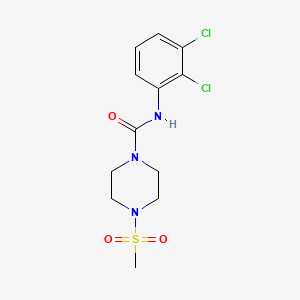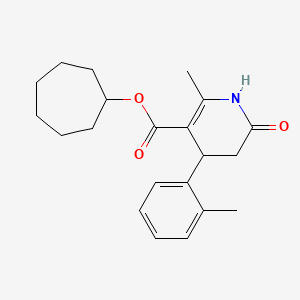![molecular formula C13H11NO3 B4840369 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4840369.png)
1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one
描述
1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one, also known as curcumin, is a natural compound found in turmeric, a spice commonly used in Indian cuisine. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
作用机制
Curcumin exerts its therapeutic effects through various mechanisms, including modulation of cell signaling pathways, inhibition of inflammation, and induction of apoptosis. Curcumin has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Curcumin also activates the Nrf2 pathway, which regulates antioxidant defense mechanisms in cells. In addition, 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has been shown to induce apoptosis in cancer cells by regulating the expression of pro-apoptotic and anti-apoptotic genes.
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. Curcumin has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer, Alzheimer's disease, and diabetes. Curcumin also inhibits the production of inflammatory cytokines, which play a crucial role in inflammation and cancer. In addition, 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has been shown to inhibit the growth and metastasis of cancer cells by regulating cell signaling pathways and inducing apoptosis.
实验室实验的优点和局限性
Curcumin has several advantages for lab experiments, including its low toxicity, high solubility, and availability. Curcumin is also relatively inexpensive compared to other drugs used in research. However, 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has some limitations for lab experiments, including its poor bioavailability, which limits its efficacy in vivo. Curcumin also has low stability in aqueous solutions, which can affect its potency.
未来方向
There are several future directions for 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one research, including improving its bioavailability and stability, developing novel formulations, and exploring its potential therapeutic applications in other diseases. Improving the bioavailability of 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one can be achieved through the development of novel formulations, such as liposomal and nanoparticle formulations. In addition, 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one can be combined with other drugs to improve its efficacy in vivo. Further research is also needed to explore the potential therapeutic applications of 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one in other diseases, such as cardiovascular disease and neurological disorders.
Conclusion:
Curcumin is a natural compound with potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for drug development. However, its poor bioavailability and stability limit its efficacy in vivo. Further research is needed to improve its bioavailability and stability and explore its potential therapeutic applications in other diseases.
科学研究应用
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has been shown to inhibit tumor growth and metastasis by regulating cell signaling pathways and inducing apoptosis. In Alzheimer's disease, 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has been shown to reduce amyloid beta plaques and neurofibrillary tangles, which are characteristic features of the disease. In diabetes, 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has been shown to improve insulin sensitivity and reduce inflammation.
属性
IUPAC Name |
(E)-1-(furan-2-yl)-3-(2-hydroxyanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-11-5-2-1-4-10(11)14-8-7-12(16)13-6-3-9-17-13/h1-9,14-15H/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDULSPDVCAHBMV-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328311 | |
| Record name | (E)-1-(furan-2-yl)-3-(2-hydroxyanilino)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658591 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
713097-37-1 | |
| Record name | (E)-1-(furan-2-yl)-3-(2-hydroxyanilino)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-({[3-(cyclohexylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4840290.png)
![N-[3-(1-azepanyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4840295.png)
![3-{[(4-nitrophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4840301.png)
![1-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4840308.png)



![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4840340.png)
![8-allyl-N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4840341.png)

![2-{4-[3-(2-furyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B4840363.png)


![8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4840384.png)